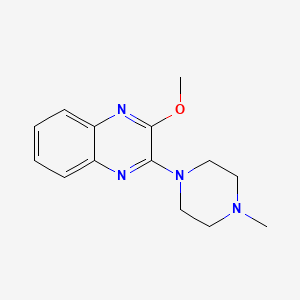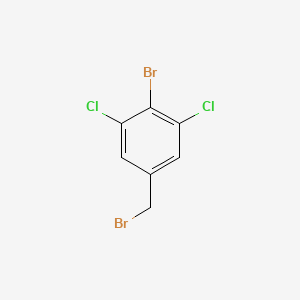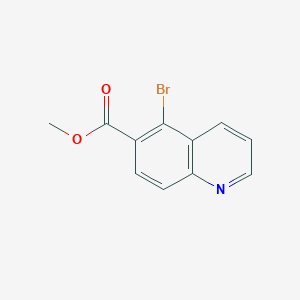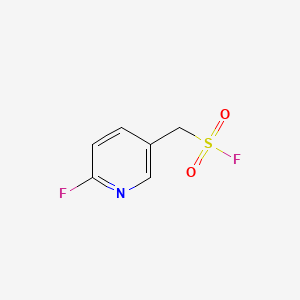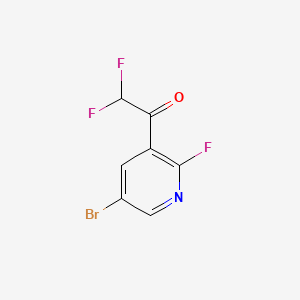
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one is a fluorinated organic compound belonging to the pyridine family This compound is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with a difluoroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-fluoropyridine.
Reaction with Difluoroacetyl Chloride: The key step involves the reaction of 5-bromo-2-fluoropyridine with difluoroacetyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like recrystallization and distillation to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an aminopyridine derivative, while oxidation may produce a pyridine oxide.
Applications De Recherche Scientifique
1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its ability to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
Comparison: 1-(5-Bromo-2-fluoropyridin-3-yl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, along with a difluoroethanone moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form strong interactions with biological targets. Compared to similar compounds, it may offer enhanced potency and selectivity in various applications.
Propriétés
Formule moléculaire |
C7H3BrF3NO |
|---|---|
Poids moléculaire |
254.00 g/mol |
Nom IUPAC |
1-(5-bromo-2-fluoropyridin-3-yl)-2,2-difluoroethanone |
InChI |
InChI=1S/C7H3BrF3NO/c8-3-1-4(5(13)6(9)10)7(11)12-2-3/h1-2,6H |
Clé InChI |
JBEPOOVPHBUSKM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)C(F)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)
